molecular formula C8H7N3O2 B1428161 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid CAS No. 1289197-68-7

2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid

Cat. No. B1428161
M. Wt: 177.16 g/mol
InChI Key: NIDDYNXFSIUKJQ-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid is a chemical compound with the CAS Number: 1289197-68-7 . It has a molecular weight of 177.16 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid, has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .


Molecular Structure Analysis

The InChI code for 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid is 1S/C9H8N2O2/c1-6-5-11-4-2-3-7 (9 (12)13)8 (11)10-6/h2-5H,1H3, (H,12,13) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 177.16 .

Scientific Research Applications

Synthetic Pathways and Anticancer Potential

2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid is a chemical compound that can be synthesized through various synthetic pathways, including Knoevenagel condensation, which plays a crucial role in the development of biologically active molecules, particularly anticancer agents. Knoevenagel condensation, a method to generate α, β‐unsaturated ketones or carboxylic acids, has been instrumental in producing compounds that exhibit significant anticancer activity across a range of targets like DNA, microtubules, and kinases. This process demonstrates the compound's potential as a foundational element in drug discovery and development aimed at combating cancer (Tokala, Bora, & Shankaraiah, 2022).

Optoelectronic Applications

Apart from its role in medicinal chemistry, 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid and its derivatives have found applications in optoelectronic materials. The integration of pyrazine units into π-extended conjugated systems has been pivotal for creating novel optoelectronic materials. These materials are utilized in a variety of applications, including organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent small molecules. The versatility of these compounds in optoelectronic applications highlights their significant potential beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Heterocyclic N-oxide Derivatives in Drug Development

The heterocyclic N-oxide derivatives of pyrazine, including those synthesized from 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid, exhibit a broad spectrum of biological activities. These derivatives have been extensively utilized in drug development, showing promising results as anticancer, antibacterial, and anti-inflammatory agents. Their role in organic synthesis, catalysis, and medicinal applications further underscores the compound's versatility and its contribution to advancing research in chemistry and pharmacology (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Imidazo[1,2-a]pyridines, including 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid, are considered as privileged structures because of their occurrence in many natural products . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is an active area of research .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyrazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-4-11-3-2-9-6(8(12)13)7(11)10-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDDYNXFSIUKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C(C2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid

CAS RN

1289197-68-7
Record name 2-methylimidazo[1,2-a]pyrazine-8-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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